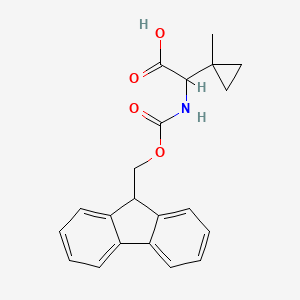![molecular formula C16H13N3OS B2655768 N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide CAS No. 2097859-96-4](/img/structure/B2655768.png)
N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{[2,4’-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide” is a complex organic compound. It consists of a 2,4’-bipyridine moiety, which is a type of bipyridine where the two pyridine rings are connected at the 2nd and 4th positions . This moiety is connected to a 4-methylthiophene-2-carboxamide group. Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water .
Scientific Research Applications
Nitric Oxide Synthase Inhibition
Research has shown that certain nitrogen-substituted pyridine derivatives, including those related to the structure of N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide, act as potent and selective inhibitors of inducible nitric oxide synthase (NOS). This indicates a potential application in controlling nitric oxide production in various physiological and pathological processes (Connolly et al., 2004).
Synthesis and Molecular Docking in Drug Discovery
Studies have explored the synthesis of compounds similar to this compound, demonstrating their potential in pharmaceutical development. For example, certain synthesized compounds have shown significant interactions in molecular docking studies, particularly in the context of inhibiting tubulin polymerization, which is a mechanism relevant in anticancer drug development (Jayarajan et al., 2019).
Catalytic Applications in Chemical Synthesis
The compound's structural family has been explored for use in catalytic processes. For instance, nitrogen-containing heteroaromatics, akin to this compound, have been used in palladium-catalyzed aminocarbonylation reactions, which are significant in the synthesis of biologically important compounds (Takács et al., 2007).
Development of Antitumor Agents
Compounds structurally related to this compound have been investigated as potential antitumor agents. Research indicates that certain derivatives possess significant in vivo antitumor activity, suggesting their potential role in cancer treatment (Denny et al., 1987).
Photophysical Properties in Material Science
The compound’s class has applications in material science, particularly in exploring the photophysical properties and redox behavior of functionalized bipyridines in luminescent materials. Such studies are crucial for developing advanced materials in technologies like organic light-emitting diodes (OLEDs) (Neve et al., 1999).
properties
IUPAC Name |
4-methyl-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-8-15(21-10-11)16(20)19-13-2-3-14(18-9-13)12-4-6-17-7-5-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMJJGOTQBCJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)
![8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2655696.png)
![4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2655697.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2655708.png)